RS 504393

CCR2 CCR1 Chemokine receptor selectivity

RS 504393 is an exceptionally selective CCR2 antagonist (IC50 89 nM; 700-fold over CCR1), ideal for researchers isolating CCR2-mediated pathways. Its moderate functional potency (chemotaxis IC50 330 nM) enables dose-response studies that potent analogs (e.g., BMS CCR2 22, INCB3344) may mask. Validated in kidney fibrosis and neuropathic pain models, it offers reproducible in vivo efficacy (0.3–3 μg i.t.; 5 mg/kg i.v.) with minimal cross-reactivity. Essential for labs demanding a well-characterized tool with a distinct selectivity profile.

Molecular Formula C25H27N3O3
Molecular Weight 417.5 g/mol
CAS No. 300816-15-3
Cat. No. B1680065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 504393
CAS300816-15-3
SynonymsRS504393;  RS 504393;  RS-504393.
Molecular FormulaC25H27N3O3
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C
InChIInChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)
InChIKeyODNICNWASXKNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RS 504393 (CAS 300816-15-3): A Highly Selective CCR2 Chemokine Receptor Antagonist for Preclinical Inflammation and Neuropathic Pain Research


RS 504393 is a synthetic small molecule that functions as an extremely selective antagonist of the CC chemokine receptor 2 (CCR2) . It is a spiropiperidine derivative with the molecular formula C25H27N3O3 and a molecular weight of 417.5 Da . Its primary mechanism of action is the blockade of the binding of the endogenous ligand CCL2 (MCP-1) to the CCR2 receptor, thereby inhibiting downstream signaling and cellular chemotaxis .

Why RS 504393 Cannot Be Simply Substituted with Other CCR2 Antagonists in Preclinical Studies


While several CCR2 antagonists are commercially available, they exhibit marked differences in target selectivity, off-target activity profiles, and functional antagonism [1]. RS 504393 demonstrates a unique combination of high selectivity for CCR2 over CCR1 and a distinct cross-reactivity profile with α1-adrenoceptors [1][2]. This profile is not shared by all in-class compounds, such as INCB3344, BMS CCR2 22, or the dual antagonist cenicriviroc, meaning experimental results cannot be extrapolated or reproduced without careful selection of the specific tool compound.

Quantitative Differential Evidence for RS 504393 vs. In-Class Comparators: A Procurement-Focused Guide


Superior CCR2 vs. CCR1 Selectivity: RS 504393 vs. Other CCR2 Antagonists

RS 504393 demonstrates exceptional selectivity for the CCR2 receptor over the closely related CCR1 receptor. In direct binding assays against human recombinant receptors, RS 504393 exhibits an IC50 of 89-98 nM for CCR2, while its activity against CCR1 is negligible (IC50 > 100 µM) . This represents an approximate 1000-fold to >1000-fold selectivity window for CCR2 over CCR1. While many CCR2 antagonists are also selective, the exact magnitude of this window is a key differentiator for RS 504393. For comparison, INCB3344 is also a selective CCR2 antagonist but demonstrates a different selectivity profile, with IC50 values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2) in binding antagonism and 3.8 nM (hCCR2) and 7.8 nM (mCCR2) in chemotaxis antagonism [1].

CCR2 CCR1 Chemokine receptor selectivity Inflammation

Potent Inhibition of MCP-1 Induced Chemotaxis: RS 504393 vs. INCB3344 and BMS CCR2 22

RS 504393 effectively blocks the functional consequence of CCR2 activation: chemotaxis of monocytes and other CCR2-expressing cells in response to the ligand MCP-1 (CCL2). In a standard chemotaxis assay, RS 504393 inhibits MCP-1-induced migration with an IC50 of 330 nM . For context, this functional potency is lower than its binding affinity, a common characteristic of receptor antagonists. This value is a critical functional benchmark. In comparison, the high-affinity CCR2 antagonist BMS CCR2 22 displays potent functional antagonism with a chemotaxis IC50 of 1 nM . Another potent CCR2 antagonist, INCB3344, exhibits chemotaxis IC50 values of 3.8 nM for human CCR2 and 7.8 nM for mouse CCR2 [1].

Chemotaxis Monocyte migration Functional antagonism Inflammation

Unique Off-Target Activity: RS 504393 Competes with α1-Adrenoceptors, Unlike Most Other CCR Antagonists

A comprehensive 2021 study screened a panel of 10 CCR antagonists for off-target interactions with α1-adrenoceptors [1]. This study revealed that among the panel, only three compounds—RS 504393, BX513, and C021—inhibited phenylephrine-induced β-arrestin recruitment to the α1b-adrenoceptor and phenylephrine-induced vasoconstriction [1]. Notably, the other seven CCR antagonists tested, including the CCR2 antagonist INCB3284 and the CCR5 antagonist Maraviroc, did not exhibit this activity [1]. This indicates a unique and divergent off-target profile for RS 504393 compared to its closest in-class analogs.

Off-target activity α1-adrenoceptor Selectivity profiling Cardiovascular safety

In Vivo Efficacy: Head-to-Head Comparison of RS 504393 with Maraviroc and Cenicriviroc in Neuropathic Pain Model

A 2020 comparative study directly assessed the effects of a selective CCR2 antagonist (RS 504393), a selective CCR5 antagonist (Maraviroc), and a dual CCR2/CCR5 antagonist (Cenicriviroc) in a rodent model of neuropathic pain (chronic constriction injury, CCI) [1]. The study found that repeated intrathecal administration of all three antagonists attenuated neuropathic pain behaviors 7 days post-CCI [1]. However, important differences were observed in their effects on spinal chemokine expression. RS 504393 did not modulate spinal chemokine levels, whereas Maraviroc reduced CCL4, and Cenicriviroc significantly lowered levels of CCL2-4 and CCL7 [1]. Critically, a single injection of Cenicriviroc provided greater analgesia than RS 504393 or Maraviroc, and Cenicriviroc also enhanced opioid-induced analgesia [1].

Neuropathic pain In vivo efficacy Chronic constriction injury Behavioral pharmacology

Validated Research Applications for RS 504393 Based on Empirical Evidence


Investigating the Specific Role of CCR2 in Renal Inflammation and Fibrosis

RS 504393 has been extensively validated in models of kidney disease, where its high selectivity for CCR2 is critical. Studies demonstrate that RS 504393 administration significantly reduces renal pathology, including extensive interstitial fibrosis, by decreasing type I collagen synthesis in a unilateral ureteral obstruction (UUO) model [1]. Furthermore, it protects against ischemia-reperfusion injury in the kidney [2]. This application is supported by evidence of its in vivo efficacy at doses ranging from 0.3-3 μg (intrathecal) to 5 mg/kg (i.v.) in various mouse models .

Dissecting CCR2- vs. CCR5-Mediated Mechanisms in Neuropathic Pain

A direct comparative study established that RS 504393 attenuates neuropathic pain without altering spinal chemokine expression, in contrast to the CCR5 antagonist Maraviroc or the dual antagonist Cenicriviroc [1]. This makes RS 504393 an essential tool for researchers seeking to isolate the specific contribution of CCR2 signaling to pain hypersensitivity, separate from the broader effects of blocking multiple chemokine receptors. The study used a rat chronic constriction injury model, with RS 504393 administered intrathecally [1].

In Vitro Studies Requiring a Functional CCR2 Antagonist with Moderate Potency (IC50 ~330 nM)

For in vitro experiments where a potent functional blockade (IC50 in the sub-nanomolar range) is not desirable or would mask partial effects, RS 504393 provides a well-characterized alternative. Its functional IC50 of 330 nM for inhibiting MCP-1-induced chemotaxis [1] allows for a more nuanced investigation of the chemotactic response. This is in contrast to compounds like BMS CCR2 22 (chemotaxis IC50 = 1 nM) [2] or INCB3344 (hCCR2 chemotaxis IC50 = 3.8 nM) , which are orders of magnitude more potent. This moderate potency can be advantageous for dose-response studies or when aiming for partial receptor inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS 504393

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.